2,4-Difluoro-5-iodobenzonitrile 2,4-Difluoro-5-iodobenzonitrile
Brand Name: Vulcanchem
CAS No.: 1803837-32-2
VCID: VC7776098
InChI: InChI=1S/C7H2F2IN/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2H
SMILES: C1=C(C(=CC(=C1I)F)F)C#N
Molecular Formula: C7H2F2IN
Molecular Weight: 265.001

2,4-Difluoro-5-iodobenzonitrile

CAS No.: 1803837-32-2

Cat. No.: VC7776098

Molecular Formula: C7H2F2IN

Molecular Weight: 265.001

* For research use only. Not for human or veterinary use.

2,4-Difluoro-5-iodobenzonitrile - 1803837-32-2

Specification

CAS No. 1803837-32-2
Molecular Formula C7H2F2IN
Molecular Weight 265.001
IUPAC Name 2,4-difluoro-5-iodobenzonitrile
Standard InChI InChI=1S/C7H2F2IN/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2H
Standard InChI Key NDMVOHMOJJWBGH-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1I)F)F)C#N

Introduction

Structural and Molecular Characteristics

Chemical Identity and Formula

2,4-Difluoro-5-iodobenzonitrile has the molecular formula C₇H₂F₂IN, reflecting its benzene core with three substituents: fluorine (F), iodine (I), and a nitrile group (C≡N). The iodine atom introduces significant polarizability, while the fluorine atoms enhance electronegativity, creating a reactive yet stable aromatic system. The compound’s exact mass is 264.919983 g/mol, and its LogP value of 2.52 indicates moderate lipophilicity, balancing solubility in organic solvents and limited aqueous miscibility .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight264.999 g/mol
Density2.0±0.1 g/cm³
Boiling Point252.6±40.0 °C (760 mmHg)
Flash Point106.6±27.3 °C
Vapor Pressure0.0±0.5 mmHg (25°C)
Refractive Index1.603

Spectroscopic and Crystallographic Data

While crystallographic data for 2,4-difluoro-5-iodobenzonitrile remains sparse, analogous compounds, such as 3,5-difluoro-4-iodobenzaldehyde, demonstrate predictable halogen-dependent electronic effects in nuclear magnetic resonance (NMR) spectra. For example, the deshielding effect of iodine in such structures typically downfield-shifts aromatic proton signals to δ 7.16–7.37 ppm in 1^1H NMR . The nitrile group’s infrared (IR) stretching vibration is expected near 2230 cm⁻¹, consistent with similar benzonitrile derivatives.

Synthetic Pathways and Industrial Preparation

Halogen Exchange Reactions

A patented method for synthesizing structurally related chlorofluorobenzonitriles involves halogen exchange using alkaline fluorides. For instance, 2,4-dichloro-5-fluorobenzonitrile can be converted to 2-chloro-4,5-difluorobenzonitrile via reaction with potassium fluoride at 100–180°C . Adapting this approach, 2,4-difluoro-5-iodobenzonitrile may be synthesized through iodination of a difluorobenzonitrile precursor. A plausible route involves:

  • Bromination: Introducing bromine at the 5-position of 2,4-difluorobenzonitrile using iron powder as a catalyst .

  • Iodine Exchange: Substituting bromine with iodine via a Finkelstein reaction or using copper(I) iodide in a Ullmann-type coupling .

Cyanide Displacement

An alternative pathway, as described in the synthesis of 3,5-difluoro-4-iodobenzaldehyde, involves lithiation followed by iodination. For example, treating 2,4-difluorobenzonitrile with lithium diisopropylamide (LDA) at −78°C generates a lithiated intermediate, which reacts with iodine to install the 5-iodo substituent . This method offers regioselectivity but requires stringent temperature control to avoid side reactions.

Table 2: Representative Synthetic Yields

Reaction StepYieldConditions
Bromination41%Fe catalyst, 30°C
Iodination91%LDA, THF, −78°C
Cyanide Quenching82.7%NaHCO₃, room temperature

Reactivity and Functionalization

Nitrile Group Reactivity

The nitrile group in 2,4-difluoro-5-iodobenzonitrile serves as a versatile handle for further derivatization. Under acidic conditions, hydrolysis yields the corresponding benzoic acid, a reaction exploited in the synthesis of fluorinated pharmaceuticals . For example, heating with 75% sulfuric acid at 135°C for 150 minutes converts the nitrile to a carboxylic acid, which crystallizes upon cooling .

Halogen-Mediated Cross-Coupling

The iodine substituent facilitates palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Ullmann couplings, enabling aryl-aryl bond formation. This reactivity is critical in constructing complex molecules for drug discovery. For instance, in PET tracer synthesis, iodinated aromatics undergo radiofluorination to produce imaging agents like [¹⁸F]UCB-J .

Applications in Pharmaceutical Chemistry

Intermediate for Bioactive Molecules

2,4-Difluoro-5-iodobenzonitrile’s halogen and nitrile motifs make it a precursor to kinase inhibitors and antimicrobial agents. Fluorine’s electronegativity enhances membrane permeability, while iodine provides a heavy atom for crystallographic studies. In one application, analogous iodobenzonitriles are used to synthesize spirocyclic compounds for neurodegenerative disease treatment .

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